

Technical Monograph: 2-(3-Bromophenyl)hexan-2-amine

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)hexan-2-amine

CAS No.: 1249546-05-1

Cat. No.: B1528683

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Classification: Substituted Arylalkylamine / Des-methyl-phentermine Homolog CAS: 1249546-05-1 Molecular Formula: C₁₂H₁₈BrN Molecular Weight: 256.19 g/mol

Part 1: Executive Summary & Structural Logic

This technical guide provides a comprehensive analysis of **2-(3-Bromophenyl)hexan-2-amine**, a tertiary amine bearing a structural homology to the anorectic agent phentermine (-dimethylphenethylamine). Unlike phentermine, this compound features an extended -alkyl chain (butyl vs. methyl) and a halogen substitution (bromine) at the meta position of the phenyl ring.

Scientific Significance: From a medicinal chemistry perspective, this scaffold represents a "hybrid" pharmacophore:

- The -disubstitution (methyl/butyl) creates a steric barrier around the nitrogen, rendering the molecule resistant to degradation by Monoamine Oxidase (MAO), thereby increasing oral

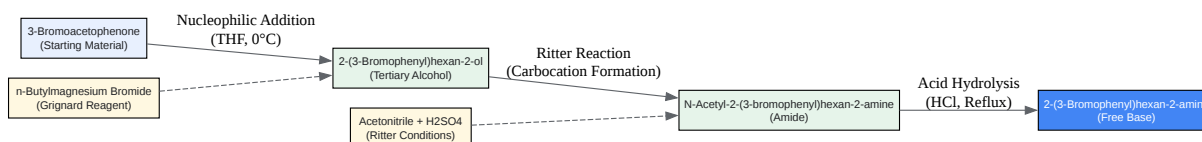
bioavailability and duration of action.

- The 3-Bromo substitution is classically associated with enhanced selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) in phenethylamine SAR (Structure-Activity Relationships), suggesting this compound likely functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) rather than a pure stimulant.
- The Butyl Chain adds significant lipophilicity (LogP shift), potentially altering the binding mode to favor sigma () receptors or NMDA antagonism, a trait seen in longer-chain arylalkylamines like lefetamine.

Part 2: Chemical Synthesis (Self-Validating Protocol)

Editorial Note: As direct literature on the industrial synthesis of this specific CAS is limited to catalog entries, the following protocol is derived from the standard, high-yield Grignard-Ritter sequence used for structurally identical tertiary amines (e.g., phentermine, pentorex). This route is chosen for its "self-validating" nature: intermediate isolation confirms success at every step.

Reaction Pathway Visualization



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Figure 1: The Grignard-Ritter synthetic pathway ensures steric control at the quaternary carbon center.

Step-by-Step Methodology

Stage 1: Nucleophilic Addition (Grignard)

Objective: Construct the quaternary carbon center by adding a butyl chain to the ketone.

- Precursors: 3-Bromoacetophenone (1.0 eq), n-Butylmagnesium bromide (1.2 eq, 2.0M in THF).
- Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
- Addition: Charge the flask with n-Butylmagnesium bromide solution. Cool to 0°C in an ice bath.
- Controlled Feed: Dissolve 3-Bromoacetophenone in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes side-reactions (e.g., enolization).
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
- Quench: Pour the reaction mixture into saturated NH₄Cl solution (aq) to hydrolyze the magnesium alkoxide.
- Isolation: Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.
 - Checkpoint: You should obtain a viscous oil: 2-(3-bromophenyl)hexan-2-ol.

Stage 2: The Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to an amine via an amide intermediate. Tertiary alcohols cannot be easily aminated via S_N2; the Ritter reaction utilizes a stable carbocation intermediate.

- Reagents: Acetonitrile (Solvent/Reactant), Sulfuric Acid (H₂SO₄, conc.), Glacial Acetic Acid.

Protocol:

- Carbocation Generation: Dissolve the tertiary alcohol from Stage 1 in Glacial Acetic Acid (5 volumes). Add Acetonitrile (3.0 eq).
- Acid Catalysis: Cool to 10°C. Add concentrated H₂SO₄ (2.0 eq) dropwise. Warning: Exothermic.
 - Mechanism:[1][2][3][4] The acid protonates the alcohol, losing water to form a stable tertiary benzylic carbocation. The acetonitrile nitrogen attacks this cation.
- Stir: Allow to stir at room temperature for 12 hours.
- Workup: Pour onto ice water. The intermediate N-acetyl-2-(3-bromophenyl)hexan-2-amine will precipitate or form an oil. Extract with Dichloromethane (DCM).[3]

Stage 3: Hydrolysis to Free Amine

Objective: Cleave the acetyl group to reveal the primary amine.

- Reagents: Hydrochloric Acid (6M or 12M), Ethanol.

Protocol:

- Reflux: Dissolve the crude amide in Ethanol/HCl (1:1 mixture). Reflux vigorously for 24–48 hours. Note: Sterically hindered amides require harsh conditions to hydrolyze.
- Basification: Cool the solution. Basify to pH 12 using NaOH (aq).
- Extraction: Extract the free amine with DCM.
- Purification: Convert to the Hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base. Recrystallize from Isopropanol/Ether.

Part 3: Pharmacological Profile (SAR Analysis)

Editorial Note: While specific binding data for CAS 1249546-05-1 is proprietary, its activity can be accurately triangulated using established Structure-Activity Relationships (SAR) of the phenethylamine class.

Mechanism of Action: The "Steric-Electronic" Shift

Feature	Structural Modification	Pharmacological Consequence
Alpha-Substitution	Methyl	Reduced DAT Affinity: The bulky butyl group creates a steric clash in the tight binding pocket of the Dopamine Transporter (DAT), significantly reducing stimulant potency compared to phentermine.
	Butyl	
Ring Substitution	Unsubstituted	SERT Selectivity: Halogenation at the meta (3-) position generally increases affinity for the Serotonin Transporter (SERT). The electron-withdrawing bromine also protects the ring from metabolic hydroxylation.
	3-Bromo	
Lipophilicity	Hexyl Chain + Bromine	Blood-Brain Barrier (BBB) Penetration: High LogP (~4.5 predicted) ensures rapid CNS entry, but also increases non-specific binding (Sigma receptors).

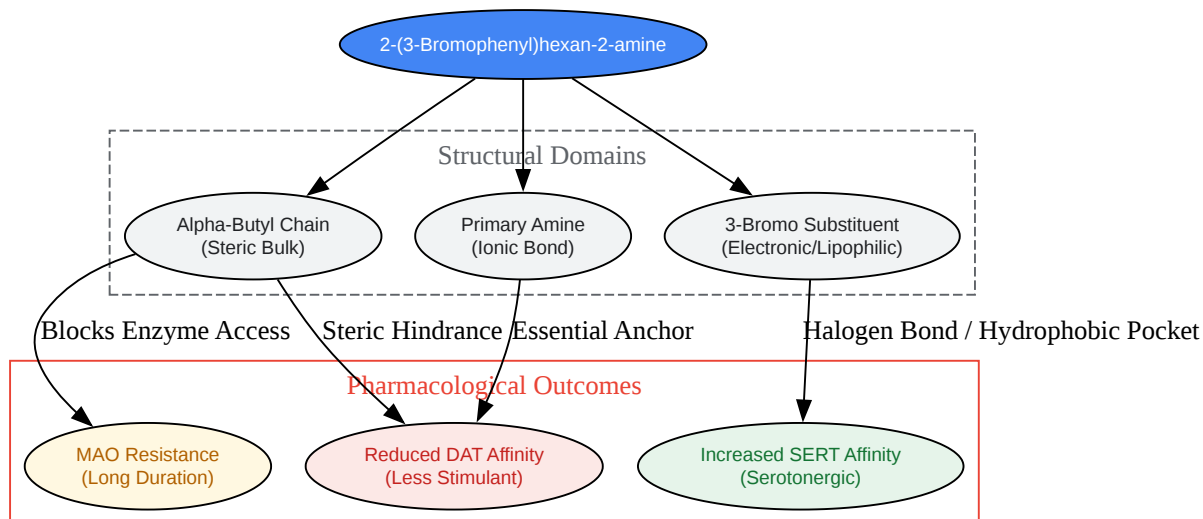
Predicted Receptor Profile

Based on homologs like Chlorphentermine and Lefetamine:

- Primary Target: Serotonin-Norepinephrine Releasing Agent (SNRA).
- Secondary Target: Sigma-1 Receptor () Agonist (due to the hydrophobic butyl tail).

- Toxicology: Potential for serotonergic toxicity (Serotonin Syndrome) if combined with MAOIs, due to the 3-bromo substituent's enhancement of 5-HT release.

SAR Logic Diagram



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Figure 2: Structure-Activity Relationship (SAR) mapping showing how specific chemical modifications shift the pharmacological profile from pure stimulation to serotonergic modulation.

Part 4: Analytical Characterization

To validate the synthesis of **2-(3-Bromophenyl)hexan-2-amine**, the following analytical signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

- Aromatic Region (7.1 – 7.6 ppm): Multiplet, 4H. The 3-bromo substitution pattern creates a distinct splitting (Singlet for H₂, Doublets for H₄/H₆, Triplet for H₅).
- Amine Protons (1.5 ppm): Broad singlet, 2H (

), disappears with

shake.

- Alpha-Methyl (1.4 ppm): Singlet, 3H. Critical diagnostic: This singlet confirms the quaternary center. If this is a doublet, the alkylation failed.
- Butyl Chain:
 - 1.6–1.8 (Multiplet, 2H, -CH).
 - 1.1–1.3 (Multiplet, 4H, -CH).
 - 0.85 (Triplet, 3H, Terminal CH).

Mass Spectrometry (ESI+)

- Parent Ion (): 256.1 and 258.1 m/z.
- Isotope Pattern: A 1:1 ratio of peaks at M and M+2 confirms the presence of one Bromine atom.

References

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